An In-depth Technical Guide on the Molecular Structure and Conformation of N-aryl substituted [1,1'-biphenyl]-4,4'-diamines
An In-depth Technical Guide on the Molecular Structure and Conformation of N-aryl substituted [1,1'-biphenyl]-4,4'-diamines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted triarylamines and their derivatives are a cornerstone of modern organic electronics, finding extensive applications as hole-transporting materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells. Their performance is intrinsically linked to their three-dimensional molecular structure, which dictates the efficiency of charge transport and the morphological stability of thin films. This guide provides a detailed examination of the molecular structure and conformation of N,N,N',N'-Tetraphenyl-[1,1'-biphenyl]-4,4'-diamine (TPB), a prototypical and highly studied member of this class of materials.
The core structure consists of a central [1,1'-biphenyl]-4,4'-diamine unit with phenyl substituents on the nitrogen atoms. The key conformational variables are the dihedral angles between the planes of the aromatic rings. These angles are a delicate balance of steric hindrance between adjacent phenyl groups and the electronic effects of π-conjugation.
Molecular Structure and Conformation of N,N,N',N'-Tetraphenyl-[1,1'-biphenyl]-4,4'-diamine (TPB)
The molecular structure of TPB has been elucidated through single-crystal X-ray diffraction, revealing important details about its solid-state conformation. It is important to note that different crystalline phases (polymorphs) of TPB have been reported, exhibiting distinct molecular geometries.
One reported crystal structure shows the biphenyl core to be highly twisted, with a dihedral angle of 32.9(4)° between the two phenyl rings of the biphenyl unit.[1] In contrast, a different crystal phase of the same molecule reveals a completely flat biphenyl moiety, where the molecule possesses a center of inversion.[1][2] This planarity is forced by the crystal packing symmetry.
In the flat biphenyl conformation, the terminal phenyl rings attached to the nitrogen atoms are significantly twisted out of the plane of the biphenyl core. The dihedral angles between the biphenyl moiety and the two terminal phenyl rings are 69.39(5)° and 59.53(5)°.[1][2] This twisted, propeller-like arrangement around the nitrogen atoms is a characteristic feature of triarylamines. The nitrogen atoms exhibit a nearly trigonal planar geometry, with the sum of the C-N-C bond angles being approximately 360°, indicating sp² hybridization.[1][2]
For the asymmetrically substituted N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine, one nitrogen atom is di-substituted with two phenyl groups, while the other is mono-substituted with one phenyl group. It is expected that the diphenylamino group would adopt a conformation similar to that in TPB, with the two phenyl rings twisted out of the biphenyl plane. The N-phenylamino group would have more conformational freedom, but a twisted conformation is still anticipated to minimize steric hindrance. The dihedral angle of the central biphenyl unit would likely be non-planar in the absence of crystal packing forces that favor planarity.
Quantitative Structural Data
The following table summarizes key crystallographic data for a crystal phase of N,N,N',N'-Tetraphenyl-[1,1'-biphenyl]-4,4'-diamine.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [1] |
| Unit Cell Dimensions | ||
| a | 9.6846(2) Å | [1] |
| b | 14.2661(4) Å | [1] |
| c | 9.7946(2) Å | [1] |
| β | 107.0521(15)° | [1] |
| Volume | 1293.75(5) ų | [1] |
| Dihedral Angles | ||
| Biphenyl Twist Angle | 0° (planar by symmetry) | [1][2] |
| Phenyl Ring 1 to Biphenyl | 69.39(5)° | [1][2] |
| Phenyl Ring 2 to Biphenyl | 59.53(5)° | [1][2] |
Experimental Protocols
A common synthetic route for TPB is the palladium-catalyzed Buchwald-Hartwig amination.[1]
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Reactants: 4,4'-Dibromobiphenyl, diphenylamine, and a strong base such as sodium tert-butoxide.
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Catalyst System: A palladium source, for example, palladium(II) acetate, and a phosphine ligand like triphenylphosphine.
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Solvent: A high-boiling point aromatic solvent such as xylene.
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Procedure: A suspension of 4,4'-dibromobiphenyl, diphenylamine, and sodium t-butoxide in xylene is refluxed in the presence of the palladium catalyst and phosphine ligand under an inert atmosphere (e.g., argon) for several hours. After completion, the solvent is removed under vacuum, and the crude product is purified by column chromatography on silica gel.
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Crystal Growth: Single crystals suitable for X-ray diffraction can be obtained by slow recrystallization from a solvent mixture, such as benzene/hexane.
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Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is kept at a low temperature (e.g., 173 K) to minimize thermal vibrations. X-rays (e.g., Cu Kα radiation) are diffracted by the crystal lattice, and the diffraction pattern is recorded.
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Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, bond angles, and dihedral angles.
Density Functional Theory (DFT) is a powerful tool for investigating the conformational landscape of molecules.
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Methodology: The geometry of the molecule is optimized using a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*). Potential energy surface scans can be performed by systematically varying key dihedral angles to identify low-energy conformations. The results of these calculations can provide insights into the conformational preferences of the molecule in the gas phase, which can be compared with experimental solid-state data.
Visualizations
Caption: Conformational features of N,N,N',N'-Tetraphenyl-[1,1'-biphenyl]-4,4'-diamine.
Conclusion
The molecular structure and conformation of N-aryl substituted [1,1'-biphenyl]-4,4'-diamines are critical to their function in optoelectronic devices. The detailed structural analysis of the well-characterized analogue, N,N,N',N'-Tetraphenyl-[1,1'-biphenyl]-4,4'-diamine, reveals a propeller-like arrangement of the phenyl substituents around the nitrogen atoms and a variable dihedral angle in the central biphenyl core, which is sensitive to the crystalline packing environment. While specific experimental data for N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine is scarce, the principles of steric hindrance and electronic conjugation observed in its tetraphenyl counterpart provide a strong basis for understanding its likely three-dimensional structure. Further experimental and computational studies on asymmetrically substituted derivatives are warranted to fully elucidate their structure-property relationships.
